molecular formula C15H11FN8O B7169020 N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B7169020
M. Wt: 338.30 g/mol
InChI Key: PWHHKVQFOSQMLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[1,5-a]pyrimidine core, a fluorinated phenyl group, and a tetrazole moiety. Its distinctive chemical structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN8O/c1-9-20-21-22-24(9)13-7-10(3-4-12(13)16)19-15(25)11-8-18-23-6-2-5-17-14(11)23/h2-8H,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHHKVQFOSQMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C2=C(C=CC(=C2)NC(=O)C3=C4N=CC=CN4N=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the fluorinated phenyl group and the tetrazole moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorinated phenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.

Scientific Research Applications

N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit kinase enzymes, leading to the disruption of signaling pathways involved in cell proliferation and survival. The tetrazole moiety can also interact with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-chloro-3-(5-methyltetrazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
  • N-[4-bromo-3-(5-methyltetrazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
  • N-[4-methyl-3-(5-methyltetrazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Uniqueness

N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. This makes it distinct from its chloro, bromo, and methyl analogs, which may have different reactivity and biological activity profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.